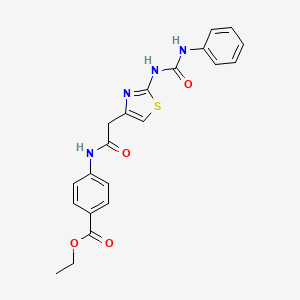

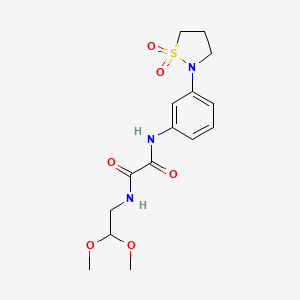

![molecular formula C23H16N4O3 B2492700 2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-((2-methoxyphenyl)amino)naphthalene-1,4-dione CAS No. 371133-67-4](/img/structure/B2492700.png)

2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-((2-methoxyphenyl)amino)naphthalene-1,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds typically involves multi-step reactions, including the copper-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, known for high regioselectivity and excellent yield. For instance, compounds bearing the triazole ring substituted in position 5 by an ester group have been synthesized via CuAAC, demonstrating the versatility of this methodology in constructing complex molecules (Fall et al., 2021). Such synthetic approaches are crucial for the development of naphthoquinone-triazole hybrids, which exhibit significant biological activities.

Molecular Structure Analysis

The molecular structure of related compounds reveals non-planar configurations with distinct torsion angles around the N–C(naphthalene) bond, as evidenced by crystallographic studies. The single crystal X-ray diffraction method has elucidated the structures, showing hydrogen bonds and offset stacking interactions that contribute to the stability and reactivity of these molecules (Yıldırım et al., 2019).

Chemical Reactions and Properties

The chemical reactivity of such compounds often involves their participation in further synthetic transformations. For example, the triazole moiety can undergo various chemical reactions, enabling the synthesis of a wide range of derivatives with potential pharmacological activities. The click chemistry approach has been particularly useful in generating novel naphthoquinone-1,2,3-triazole hybrids, demonstrating cytotoxic activities against cancer cell lines (Gholampour et al., 2019).

Mechanism of Action

Target of Action

Compounds with similar structures have been incorporated into mn(ii)/cu(ii) based coordination frameworks .

Mode of Action

Similar compounds have been observed to participate in redox reactions, suggesting that this compound may also interact with its targets through redox mechanisms .

Biochemical Pathways

The related compounds have been associated with charge delocalization of the triphenylamine backbone , which could potentially affect various biochemical pathways.

Result of Action

Similar compounds have been associated with antiangiogenic effects and promotion of apoptosis , suggesting potential antitumor activity.

properties

IUPAC Name |

2-(benzotriazol-1-yl)-3-(2-methoxyanilino)naphthalene-1,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16N4O3/c1-30-19-13-7-5-11-17(19)24-20-21(27-18-12-6-4-10-16(18)25-26-27)23(29)15-9-3-2-8-14(15)22(20)28/h2-13,24H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWDYHTFQAJCLLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC2=C(C(=O)C3=CC=CC=C3C2=O)N4C5=CC=CC=C5N=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

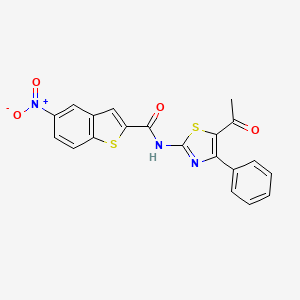

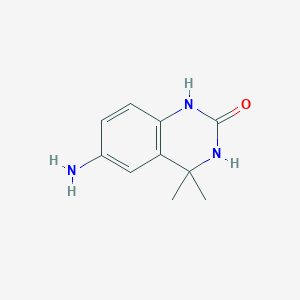

![N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cinnamamide hydrochloride](/img/structure/B2492617.png)

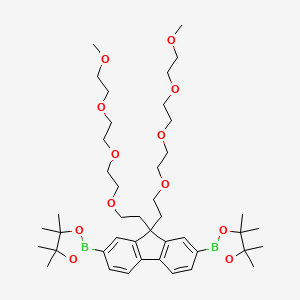

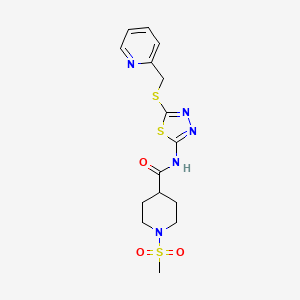

![N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2492618.png)

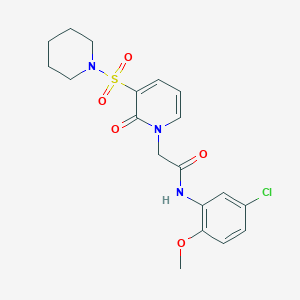

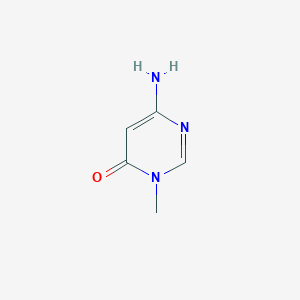

![4-[[4-(Difluoromethoxy)phenyl]methyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one](/img/structure/B2492621.png)

![N-((2,3-dihydrobenzofuran-3-yl)methyl)-3'-methoxy-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2492626.png)

![5-Bromobicyclo[4.2.0]octa-1(6),2,4-triene-7-carbonitrile](/img/structure/B2492633.png)

![2-Chloro-N-[1-(6-chloro-1-methylindol-3-yl)ethyl]acetamide](/img/structure/B2492634.png)